molecular formula C20H22BrNO4S B11665161 ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11665161
M. Wt: 452.4 g/mol
InChI Key: HTTPDTUFCLSZLX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cyclohepta[b]thiophene-3-carboxylate derivative characterized by a 2-bromophenoxyacetyl substituent on the amino group. This compound belongs to a class of molecules with a bicyclic core (cycloheptathiophene) and an ester moiety at position 3, which is frequently functionalized to modulate physicochemical and biological properties.

Preparation Methods

The synthesis of ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the bromophenoxy acetamide intermediate: This step involves the reaction of 2-bromophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-bromophenoxy)acetate. This intermediate is then reacted with ammonia or an amine to form the corresponding acetamide.

    Cyclization to form the thiophene ring: The acetamide intermediate undergoes cyclization with a suitable sulfur source, such as elemental sulfur or a sulfur-containing reagent, to form the thiophene ring.

    Introduction of the cycloheptane ring: The thiophene intermediate is further reacted with a cycloheptane derivative under appropriate conditions to form the final compound.

Chemical Reactions Analysis

ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antibacterial Activities
Research has shown that derivatives of thiophene compounds exhibit significant antioxidant and antibacterial properties. Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may follow similar trends observed in related compounds. For instance, studies on substituted thiophene derivatives have demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties
Compounds with a thiophene backbone have been reported to possess anti-inflammatory effects. These properties can be attributed to their ability to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for developing new anti-inflammatory drugs .

Analgesic Effects
Some derivatives of thiophene have been evaluated for their analgesic properties. The synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates has shown promise in this area, indicating that this compound may also exhibit similar analgesic activities .

Materials Science

Dyes and Sensors
Thiophene derivatives are utilized in materials science for their electronic properties. They can serve as components in organic light-emitting diodes (OLEDs), solar cells, and conductive polymers due to their ability to conduct electricity and absorb light efficiently . The incorporation of this compound into these applications could enhance the performance of devices.

Biodegradable Polymers
Given the increasing demand for environmentally friendly materials, thiophene-based compounds are being explored as building blocks for biodegradable polymers. Their structural versatility allows for modifications that can improve the degradation rates while maintaining mechanical strength .

Case Studies and Research Findings

Study Findings
Madhavi et al. (2016)Investigated the synthesis of various thiophene derivatives with antioxidant and antibacterial activities; showed promising results for compounds similar to this compound .
DFT StudiesDensity Functional Theory (DFT) studies on related thiophene compounds revealed significant insights into electronic properties that could inform the design of new materials with enhanced functionalities .
Antioxidant EvaluationA study demonstrated that certain thiophene derivatives exhibited inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30%, showcasing potential health benefits .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the amino group, acyl chain, or aromatic rings. Key parameters include synthesis yields, spectral data, and substituent effects.

Substituent Variations on the Aromatic Ring

Compound Name Substituent Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Source
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21) 2-Fluorobenzoyl 100 117–118 7.20 (dd, aromatic CH), 12.25 (d, NH)
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (23) 4-Fluorobenzoyl 64 117–118 7.10–7.20 (m, aromatic CH)
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-Chlorophenoxyacetyl N/A N/A N/A
Target compound 2-Bromophenoxyacetyl N/A N/A Anticipated NH ~12 ppm; aromatic CH ~7.5 ppm Hypothesis

Key Observations :

  • Substituent Position : Ortho-substituted fluorobenzoyl (compound 21) achieved 100% yield, while para-substituted analogs (compound 23) yielded 64%, suggesting steric hindrance or electronic effects influence reaction efficiency .

Variations in Acyl Chains

Compound Name Acyl Chain Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Source
Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Chloroacetyl N/A N/A N/A
Ethyl 2-(6-bromohexanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (4d) 6-Bromohexanamido N/A N/A N/A
Ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyanoacetyl N/A N/A NH ~12 ppm; CN stretch (IR ~2200 cm⁻¹)

Key Observations :

  • Chain Length : Longer chains (e.g., 6-bromohexanamido) may improve membrane permeability but reduce synthetic yields due to increased steric hindrance .

Biological Activity

Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohepta[b]thiophene core, which is known for its potential in drug development. The molecular formula is C18H19BrN2O4SC_{18}H_{19}BrN_{2}O_{4}S, and its molecular weight is approximately 396.32 g/mol. The presence of the bromophenoxy and acetylamino groups contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of the cyclohepta[b]thiophene scaffold exhibit significant antitumor properties. In particular:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. Studies report IC50 values ranging from 23.2 to 49.9 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased early and late apoptotic cell populations after treatment with the compound .
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle, leading to reduced cell proliferation and increased genetic material degradation due to apoptosis .

Other Biological Activities

In addition to its antitumor effects, this compound exhibits several other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results demonstrated:

TreatmentIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)G2/M Phase Arrest (%)
Control-3.33017.23
Compound Treatment23.28.7318.1325.56

The data indicate a significant increase in both early and late apoptosis compared to untreated controls, alongside a notable arrest in the G2/M phase of the cell cycle .

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-bromophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22BrNO4S/c1-2-25-20(24)18-13-8-4-3-5-11-16(13)27-19(18)22-17(23)12-26-15-10-7-6-9-14(15)21/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,22,23)

InChI Key

HTTPDTUFCLSZLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3Br

Origin of Product

United States

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